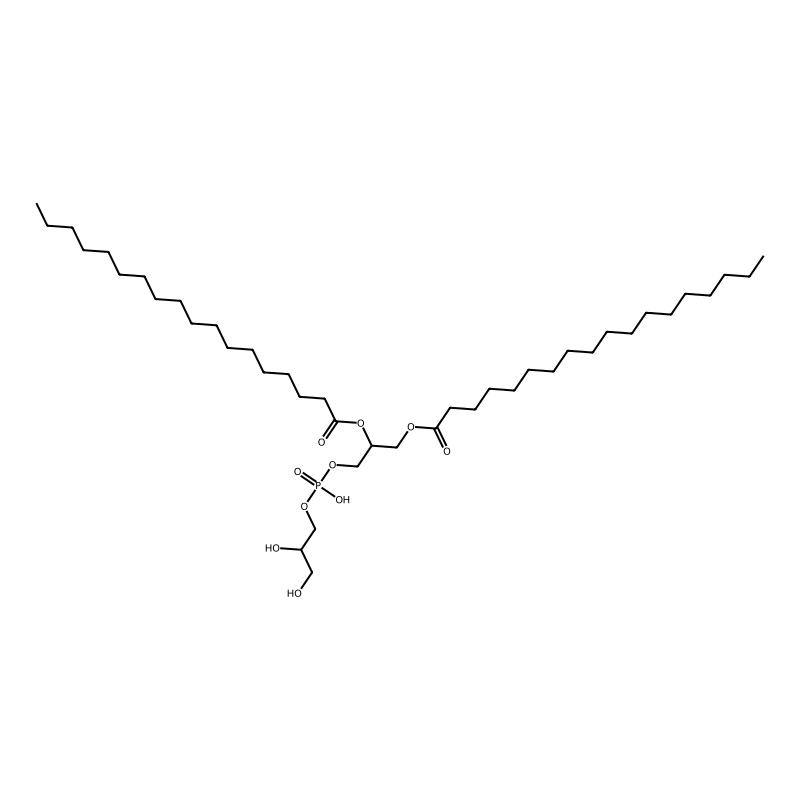

Distearoyl phosphatidylglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cystic fibrosis (CF) is a genetic disorder that affects the lungs, pancreas, and other organs. One of the hallmarks of CF is the production of thick and sticky mucus that can clog the airways and lead to infections. Research has shown that CF patients have lower levels of phosphatidylglycerol in their respiratory mucus compared to healthy individuals [].

DSPG and Cystic Fibrosis

Studies have explored the potential of DSPG as a therapeutic approach for improving mucociliary transport in CF patients. Here's what the research suggests:

- Mechanism of action: It is believed that DSPG acts by reducing the adhesiveness of the mucus, making it easier for the cilia (tiny hair-like structures) to move the mucus out of the airways [].

- Liposomal delivery: Research has focused on using DSPG in the form of liposomes, which are microscopic spheres made of phospholipids that can encapsulate drugs and deliver them to specific sites in the body. Studies have shown that DSPG liposomes can effectively improve the transport properties of CF mucus, leading to increased clearance by cough and cilia [, ].

Distearoyl phosphatidylglycerol is a specific type of phosphatidylglycerol characterized by the presence of two stearic acid chains. Its chemical formula is CHOP, and it plays a crucial role in membrane biology, particularly in bacterial membranes and certain eukaryotic systems. This compound is notable for its unique structural features, which include a glycerol backbone linked to two long-chain fatty acids (both stearic acid), and a phosphate group that contributes to its amphiphilic nature, allowing it to participate effectively in membrane formation and stability .

DSPG's primary mechanism of action in scientific research is related to its ability to form liposomes. Liposomes composed of DSPG, alone or combined with other phospholipids, can encapsulate therapeutic agents and deliver them to specific targets within the body. The liposomal structure protects the encapsulated drug from degradation and allows for controlled release at the target site [].

For instance, research has explored DSPG-based liposomes for delivering drugs to treat cystic fibrosis by improving mucus clearance.

- Hydrolysis: The cleavage of ester bonds can occur under acidic or basic conditions, leading to the release of free fatty acids and glycerol.

- Transesterification: This reaction involves the exchange of acyl groups between glycerol and other fatty acids, altering the lipid composition without breaking the glycerol backbone.

- Oxidation: Unsaturated fatty acids can undergo oxidation, leading to the formation of lipid peroxides, which may affect membrane integrity and function .

These reactions are crucial for maintaining membrane fluidity and functionality in biological systems.

Distearoyl phosphatidylglycerol exhibits significant biological activity, particularly in:

- Membrane Structure: It contributes to the formation of lipid bilayers, which are essential for cellular integrity and function.

- Drug Delivery: In pharmaceutical applications, distearoyl phosphatidylglycerol has been shown to enhance the retention of drugs like amphotericin B in nanoemulsions, improving therapeutic efficacy .

- Cell Signaling: As a component of cell membranes, it participates in signaling pathways that regulate various cellular processes .

The synthesis of distearoyl phosphatidylglycerol typically involves enzymatic pathways:

- Condensation of Phosphatidic Acid: The initial step involves the condensation of phosphatidic acid with cytidine triphosphate, catalyzed by phosphatidate cytidyltransferases.

- Formation of CDP-Diacylglycerol: This intermediate reacts with glycerol-3-phosphate via phosphatidylglycerophosphate synthase to form 3-sn-phosphatidyl-1'-sn-glycerol 3'-phosphoric acid.

- Dephosphorylation: Finally, dephosphorylation occurs through phosphatases to yield distearoyl phosphatidylglycerol .

This biosynthetic pathway highlights its importance in both prokaryotic and eukaryotic organisms.

Distearoyl phosphatidylglycerol has several applications:

- Pharmaceutical Formulations: It is used in drug delivery systems due to its ability to form stable lipid bilayers that encapsulate therapeutic agents.

- Biotechnology: Employed in the creation of liposomes for vaccine delivery and gene therapy.

- Research: Utilized in studies investigating membrane dynamics and lipid interactions within cellular environments .

Studies have shown that distearoyl phosphatidylglycerol interacts with various biomolecules:

- Amphotericin B: Forms hydrophobic ion pairs that enhance drug retention in lipid formulations .

- Proteins: Interacts with membrane proteins influencing their activity and stability.

- Other Lipids: Participates in complex lipid interactions that modulate membrane properties such as fluidity and permeability .

These interactions are critical for understanding its role in cellular processes.

Distearoyl phosphatidylglycerol can be compared with other related compounds such as:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dioleoyl Phosphatidylglycerol | Glycerophospholipid | Contains two oleic acid chains; more fluid than distearoyl |

| Dipalmitoyl Phosphatidylglycerol | Glycerophospholipid | Comprises two palmitic acid chains; often used in membranes |

| Cardiolipin | Glycerophospholipid | Contains four fatty acid chains; critical for mitochondrial membranes |

Distearoyl phosphatidylglycerol is unique due to its saturated fatty acid composition, which imparts distinct physical properties such as increased rigidity compared to unsaturated variants like dioleoyl phosphatidylglycerol. This characteristic influences its applications in drug delivery and membrane studies .

The theoretical understanding of phospholipid function in biological membranes has evolved significantly since the establishment of the fluid mosaic model in 1972 [1]. This foundational model describes biological membranes as dynamic, two-dimensional liquids where phospholipids and embedded proteins exhibit lateral mobility while maintaining structural integrity [1]. Within this framework, distearoyl phosphatidylglycerol represents a critical component that exemplifies the principles governing membrane organization and function.

The amphipathic nature of distearoyl phosphatidylglycerol, characterized by its hydrophilic phosphate head group and hydrophobic fatty acid tails, enables the formation of stable bilayer structures through hydrophobic interactions [2] [3]. The molecular formula C₄₂H₈₃O₁₀P and molecular weight of 779.076 g/mol reflect the substantial hydrophobic domain created by two stearic acid chains (18:0) attached to the glycerol backbone [4] [5]. This structural configuration places distearoyl phosphatidylglycerol in the category of fully saturated phospholipids with distinct biophysical properties that influence membrane dynamics.

Theoretical models of membrane function emphasize the role of phospholipid asymmetry and lateral organization in determining membrane properties [6]. Distearoyl phosphatidylglycerol contributes to these organizational principles through its anionic nature at physiological pH, which creates electrostatic interactions with membrane proteins and influences protein topology [7]. The negative charge on the phosphate group enables distearoyl phosphatidylglycerol to serve as a landmark for membrane identity and protein recruitment, supporting the lipid code hypothesis that proposes specific lipid signatures for different cellular compartments [8].

Molecular dynamics simulations have provided theoretical insights into phospholipid monolayer and bilayer behavior, revealing how individual phospholipid molecules interact through Coulombic and short-range forces [9]. These computational models demonstrate that distearoyl phosphatidylglycerol exhibits reduced membrane fluidity compared to unsaturated phospholipids due to the tight packing of saturated fatty acid chains [9]. The phase transition temperature of approximately 55-58°C for distearoyl phosphatidylglycerol reflects this rigid membrane behavior and influences its biological applications in membrane reconstitution studies [10].

Table 1: Structural and Physical Properties of Distearoyl Phosphatidylglycerol

| Property | Value | Reference/Method |

|---|---|---|

| Molecular Formula | C₄₂H₈₃O₁₀P | PubChem, ChEBI |

| Molecular Weight (g/mol) | 779.076 | PubChem, ChemSpider |

| CAS Number | 4537-78-4 | PubChem, ChEBI |

| Exact Mass | 778.572387 | LIPID MAPS |

| Density (g/cm³) | 1.026 | CRC Handbook |

| Heavy Atoms | 53 | Molecular structure analysis |

| Rotatable Bonds | 44 | Conformational analysis |

| Hydrogen Bond Donors | 3 | Molecular structure analysis |

| Hydrogen Bond Acceptors | 10 | Molecular structure analysis |

| LogP | 13.33 | Computational prediction |

| Topological Polar Surface Area (Ų) | 148.82 | Computational prediction |

| Net Charge | 0 | Molecular structure analysis |

| Chiral Centers | 2 | Stereochemistry analysis |

The theoretical framework for understanding distearoyl phosphatidylglycerol function extends to its role in membrane curvature and protein-lipid interactions [11] [12]. Recent theoretical advances emphasize the importance of lipid-protein charge interactions in determining membrane protein folding and stability [6]. The anionic nature of distearoyl phosphatidylglycerol enables it to interact electrostatically with positively charged amino acid residues in membrane proteins, contributing to the positive-outside rule observed in bacterial outer membrane proteins [6].

Distearoyl Phosphatidylglycerol as a Paradigm for Anionic Phospholipids in Membrane Biology

Distearoyl phosphatidylglycerol serves as an exemplary model for understanding the broader class of anionic phospholipids and their fundamental roles in membrane biology [13] [14]. As a member of the phosphatidylglycerol family, distearoyl phosphatidylglycerol exhibits the characteristic anionic properties that distinguish this class from neutral phospholipids, making it an ideal paradigm for investigating anionic lipid function in biological systems.

The anionic nature of distearoyl phosphatidylglycerol at physiological pH stems from the ionization of the phosphate group, which carries a negative charge and contributes to the overall electrochemical properties of biological membranes [7] [15]. This characteristic positions distearoyl phosphatidylglycerol as a key determinant of membrane surface charge and electrostatic interactions with membrane-associated proteins [7]. Research has demonstrated that anionic phospholipids, including distearoyl phosphatidylglycerol, play crucial roles in preventing the membrane passage of positive charges during protein insertion and membrane protein topology determination [7].

The paradigmatic nature of distearoyl phosphatidylglycerol in anionic phospholipid biology is evident in its widespread distribution across different biological systems [13] [14]. In bacterial membranes, phosphatidylglycerol species can represent 20-25% of total lipid phosphorus in Gram-negative bacteria and up to 60% in some Gram-positive strains [14]. This abundance underscores the fundamental importance of anionic phospholipids in maintaining membrane integrity and supporting essential cellular processes.

Distearoyl phosphatidylglycerol exemplifies the concept of anionic lipid gradients within cellular endomembrane systems [8]. Recent evidence suggests that anionic phospholipids exist not as compartment-specific molecules but as concentration gradients across different organelles [8]. This gradient organization has profound implications for lipid homeostasis and membrane dynamics, with distearoyl phosphatidylglycerol serving as a model system for understanding these complex distribution patterns.

The role of distearoyl phosphatidylglycerol as a paradigm extends to its function in membrane identity establishment [15] [8]. Anionic phospholipids act as biochemical landmarks that contribute to organelle identity through their interaction with lipid-binding domains in proteins [15]. The specific binding of proteins to distearoyl phosphatidylglycerol-containing membranes demonstrates the importance of anionic lipids in cellular compartmentalization and protein targeting mechanisms.

Table 2: Biological Functions and Applications of Distearoyl Phosphatidylglycerol

| Biological System | Primary Function | Concentration Range | Key Interactions |

|---|---|---|---|

| Bacterial Membranes | Membrane structural component | 20-60% of total phospholipids | Membrane proteins, ions |

| Mitochondrial Membranes | Cardiolipin precursor | 5-15% of total phospholipids | Respiratory complexes |

| Photosynthetic Systems | Photosystem cofactor | 10-20% of thylakoid lipids | Photosystem I/II complexes |

| Liposomal Drug Delivery | Liposome formation and stability | Variable (formulation dependent) | Encapsulated drugs |

| Pulmonary Surfactant | Surface tension reduction | <5% of surfactant phospholipids | Surfactant proteins |

| Membrane Protein Studies | Membrane reconstitution | Variable (experimental design) | Transmembrane proteins |

| Atherosclerosis Research | Immunomodulation | Therapeutic concentrations | Immune system components |

| Systems Biology Applications | Lipidomic biomarker | Tissue-specific variations | Multiple cellular pathways |

The paradigmatic significance of distearoyl phosphatidylglycerol is further demonstrated in its biosynthetic pathway, which represents a conserved mechanism across prokaryotic and eukaryotic systems [16] [17]. The synthesis involves the conversion of phosphatidic acid to cytidine diphosphate-diacylglycerol, followed by the formation of phosphatidylglycerol phosphate and its subsequent dephosphorylation to produce phosphatidylglycerol [16]. This conserved biosynthetic pathway highlights the fundamental importance of phosphatidylglycerol species in cellular metabolism and membrane homeostasis.

The immunomodulatory properties of distearoyl phosphatidylglycerol liposomes have emerged as a significant area of research, demonstrating the broader implications of anionic phospholipids in immune system regulation [18] [19]. Studies have shown that distearoyl phosphatidylglycerol-containing liposomes can induce antigen-specific regulatory T cells through interactions with complement component 1q and scavenger receptors [18]. This mechanism exemplifies how anionic phospholipids can modulate biological processes beyond their structural roles in membranes.

Comparative Analysis: Distearoyl Phosphatidylglycerol and Related Phosphatidylglycerols in Cellular Systems

The comparative analysis of distearoyl phosphatidylglycerol with related phosphatidylglycerol species reveals critical insights into how fatty acid composition influences membrane properties and cellular functions [14] [20]. This comparison provides a comprehensive understanding of structure-function relationships within the phosphatidylglycerol family and demonstrates how specific molecular configurations affect biological activities.

Distearoyl phosphatidylglycerol, characterized by two saturated stearic acid chains (18:0/18:0), exhibits markedly different biophysical properties compared to unsaturated phosphatidylglycerol species [10]. The fully saturated nature of distearoyl phosphatidylglycerol results in a high phase transition temperature of approximately 55-58°C, creating rigid membrane domains that significantly impact membrane fluidity and protein function [10]. This contrasts sharply with dioleoyl phosphatidylglycerol, which contains monounsaturated oleic acid chains (18:1/18:1) and exhibits a much lower phase transition temperature of -2 to 2°C, resulting in highly fluid membrane characteristics.

The comparative analysis extends to mixed-chain phosphatidylglycerol species, which represent intermediates between fully saturated and unsaturated variants [20]. Species such as 1-palmitoyl-2-oleoyl phosphatidylglycerol (16:0/18:1) demonstrate moderate membrane properties with phase transition temperatures around 23-25°C [20]. These mixed-chain species are particularly relevant in biological systems where fine-tuning of membrane properties is required for optimal cellular function.

Table 3: Comparative Analysis of Phosphatidylglycerol Species

| Phosphatidylglycerol Species | Fatty Acid Composition | Saturation Status | Phase Transition Temperature (°C) | Membrane Fluidity | Primary Biological Location |

|---|---|---|---|---|---|

| Distearoyl Phosphatidylglycerol | 18:0/18:0 (Distearoyl) | Fully saturated | ~55-58 | Low (rigid) | Bacterial membranes, liposomes |

| Dioleoyl Phosphatidylglycerol | 18:1/18:1 (Dioleoyl) | Monounsaturated | ~-2 to 2 | High (fluid) | Bacterial membranes, plant cells |

| Dipalmitoyl Phosphatidylglycerol | 16:0/16:0 (Dipalmitoyl) | Fully saturated | ~41-43 | Moderate | Bacterial membranes, lung surfactant |

| Mixed Chain PG (16:0/18:1) | 16:0/18:1 (Palmitoyl/Oleoyl) | Mixed saturation | ~23-25 | Moderate-High | Various cellular membranes |

| Mixed Chain PG (18:0/20:4) | 18:0/20:4 (Stearoyl/Arachidonoyl) | Mixed saturation | ~-10 to 0 | High (fluid) | Inflammatory cell membranes |

The cellular distribution patterns of different phosphatidylglycerol species provide insights into their specialized functions within biological systems [14] [21]. Distearoyl phosphatidylglycerol is predominantly found in bacterial membrane systems and experimental liposome formulations, where its rigid properties contribute to membrane stability and controlled permeability [14] [22]. In contrast, dioleoyl phosphatidylglycerol is more commonly associated with plant cellular systems and bacterial membranes that require higher fluidity for optimal function [14].

Comparative studies of phosphatidylglycerol species in photosynthetic systems reveal distinct functional roles based on fatty acid composition [17]. In plant chloroplasts and cyanobacteria, phosphatidylglycerol is essential for photosystem function, with different species contributing to the optimization of membrane properties for electron transport processes [17]. The specific fatty acid composition of phosphatidylglycerol in these systems is closely related to environmental adaptation and stress responses, particularly in relation to temperature tolerance.

The biosynthetic pathways for different phosphatidylglycerol species demonstrate both conserved mechanisms and species-specific regulation [17] [23]. While the core biosynthetic pathway from phosphatidic acid to phosphatidylglycerol remains consistent across species, the incorporation of specific fatty acids varies according to cellular requirements and environmental conditions [17]. This regulation occurs through the activity of glycerol-3-phosphate acyltransferases, which play crucial roles in determining the fatty acid composition of the final phosphatidylglycerol products.

The comparative analysis of membrane protein interactions reveals that different phosphatidylglycerol species exhibit varying affinities for membrane proteins [11] [24]. The saturated nature of distearoyl phosphatidylglycerol creates specific interaction patterns with membrane proteins compared to unsaturated variants, influencing protein folding, stability, and function [11]. These differences are particularly important in membrane protein reconstitution studies, where the choice of phosphatidylglycerol species can significantly impact experimental outcomes.

Research in drug delivery applications has demonstrated that distearoyl phosphatidylglycerol exhibits superior retention properties for encapsulated compounds compared to more fluid phosphatidylglycerol species [22]. The rigid membrane structure created by distearoyl phosphatidylglycerol reduces drug leakage and enhances the stability of liposomal formulations, making it particularly valuable for pharmaceutical applications requiring controlled release profiles [22].

Distearoyl Phosphatidylglycerol in the Context of Lipidomics and Systems Biology

The integration of distearoyl phosphatidylglycerol into lipidomics and systems biology frameworks represents a paradigm shift in understanding lipid function beyond traditional structural roles [25]. Modern lipidomic approaches have revealed that distearoyl phosphatidylglycerol serves as both a bioactive molecule and a systems-level regulator of cellular processes, contributing to the complex networks that govern cellular homeostasis and response to environmental perturbations.

Lipidomics, defined as the large-scale analysis of lipid species and their dynamic changes in biological systems, has positioned distearoyl phosphatidylglycerol as a critical component in understanding membrane-associated processes [25]. The application of liquid chromatography coupled to mass spectrometry has enabled precise quantification of distearoyl phosphatidylglycerol in diverse biological samples, revealing tissue-specific distribution patterns and disease-associated alterations [14] [25]. These analytical advances have demonstrated that distearoyl phosphatidylglycerol levels can serve as biomarkers for specific physiological and pathological states.

The systems biology perspective on distearoyl phosphatidylglycerol emphasizes its role in metabolic networks and regulatory circuits that extend beyond membrane structure [8] [21]. Research has shown that the subcellular distribution of phosphatidylglycerol species, including distearoyl phosphatidylglycerol, is actively maintained through enzymatic control mechanisms [21]. The phospholipase Pgc1, which specifically degrades phosphatidylglycerol, demonstrates how cellular systems regulate the spatial distribution of this lipid class to maintain proper membrane composition and function [21].

In the context of membrane dynamics, distearoyl phosphatidylglycerol participates in systems-level processes that govern membrane organization and protein function [11] [26]. High-resolution structural studies using techniques such as two-dimensional infrared vibrational echo spectroscopy have revealed that the interior dynamics of distearoyl phosphatidylglycerol-containing membranes are highly dependent on membrane curvature and vesicle size [26]. These findings have significant implications for understanding how membrane physical properties influence cellular processes at the systems level.

The role of distearoyl phosphatidylglycerol in immune system regulation exemplifies its function as a systems biology component [18] [19]. Liposomal formulations containing distearoyl phosphatidylglycerol have been shown to modulate immune responses through complex interactions with complement proteins and antigen-presenting cells [18]. This immunomodulatory activity demonstrates how individual lipid species can influence entire biological systems through cascade effects and network interactions.

Systems biology approaches have revealed that distearoyl phosphatidylglycerol functions within broader lipid metabolic networks that integrate with other cellular processes [17] [23]. The biosynthesis of distearoyl phosphatidylglycerol is connected to cardiolipin metabolism in mitochondria, where it serves as a precursor for this specialized lipid that is essential for oxidative phosphorylation [17]. This metabolic connection illustrates how distearoyl phosphatidylglycerol participates in energy metabolism networks that are fundamental to cellular function.

The application of lipidomic technologies to distearoyl phosphatidylglycerol research has revealed its involvement in stress response pathways and environmental adaptation mechanisms [17]. In photosynthetic organisms, the fatty acid composition of phosphatidylglycerol, including distearoyl phosphatidylglycerol analogs, changes in response to temperature stress and other environmental factors [17]. These adaptive changes represent systems-level responses that optimize membrane function under varying conditions.

Contemporary lipidomic analyses have demonstrated that distearoyl phosphatidylglycerol exists within complex lipid interaction networks that influence membrane organization and function [8] [27]. The concept of lipid rafts and membrane domains has evolved to include anionic phospholipids like distearoyl phosphatidylglycerol as organizing principles that create functionally distinct membrane regions [27]. These membrane domains serve as platforms for specific protein interactions and signaling processes, demonstrating the systems-level importance of lipid organization.

The integration of distearoyl phosphatidylglycerol research with proteomics and genomics data has revealed extensive crosstalk between lipid metabolism and other cellular systems [25]. Multi-omics approaches have shown that changes in distearoyl phosphatidylglycerol levels correlate with alterations in gene expression patterns and protein abundances, suggesting coordinated regulatory mechanisms that operate at the systems level [25]. These findings support the concept that lipids function as integral components of cellular regulatory networks rather than passive membrane constituents.

The biosynthesis of distearoyl phosphatidylglycerol represents a highly conserved and sophisticated metabolic pathway that operates through a series of precisely coordinated enzymatic reactions. This pathway initiates with the formation of fundamental lipid precursors and culminates in the production of the mature distearoyl phosphatidylglycerol molecule through multiple enzymatic transformations.

The primary enzymatic pathway for distearoyl phosphatidylglycerol formation begins with the synthesis of phosphatidic acid from glycerol-3-phosphate and activated fatty acids. The glycerol-3-phosphate acyltransferase, designated as PlsB in prokaryotic systems, catalyzes the initial acylation step that converts glycerol-3-phosphate to lysophosphatidic acid. This enzyme exhibits specificity for the sn-1 position of the glycerol backbone and demonstrates preferential incorporation of saturated fatty acids, including stearic acid, which is essential for distearoyl phosphatidylglycerol formation.

The subsequent acylation reaction is mediated by 1-acyl-sn-glycerol-3-phosphate acyltransferase (PlsC), which catalyzes the addition of a second fatty acyl chain to the sn-2 position of lysophosphatidic acid, generating phosphatidic acid. This enzyme shows remarkable substrate specificity and can incorporate stearic acid at both positions when the appropriate acyl-CoA substrates are available, thus establishing the foundation for the ultimate formation of distearoyl species.

The conversion of phosphatidic acid to cytidine diphosphate-diacylglycerol represents a critical branch point in phospholipid metabolism. The phosphatidate cytidylyltransferase, encoded by genes such as CDS1 and CDS2 in eukaryotic systems and CdsA in prokaryotes, catalyzes the formation of cytidine diphosphate-diacylglycerol from phosphatidic acid and cytidine triphosphate. This enzyme operates as the rate-limiting step in the cytidine diphosphate-diacylglycerol pathway and determines the metabolic flux toward phosphatidylglycerol synthesis versus other competing pathways.

Phosphatidylglycerol phosphate formation constitutes the committed step in distearoyl phosphatidylglycerol biosynthesis. The phosphatidylglycerol phosphate synthase, universally designated as PgsA, catalyzes the condensation reaction between cytidine diphosphate-diacylglycerol and glycerol-3-phosphate to yield phosphatidylglycerol phosphate and cytidine monophosphate. Structural studies have revealed that PgsA utilizes a trifurcated amphipathic cavity for catalysis at the membrane-cytosol interface, with the hydrophilic head groups of substrates occupying distinct pockets within the active site cavity.

The final dephosphorylation step in the canonical pathway involves the action of phosphatidylglycerophosphatases that remove the phosphate group from phosphatidylglycerol phosphate to generate mature phosphatidylglycerol. In prokaryotic systems, three functionally redundant phosphatases designated PgpA, PgpB, and PgpC perform this essential conversion. However, recent discoveries have identified PgpP as a broadly conserved phosphatase that catalyzes the terminal step of phosphatidylglycerol synthesis specifically in gram-positive bacteria.

Alternative enzymatic pathways for phosphatidylglycerol formation have been documented that bypass the traditional phosphatidylglycerol phosphate intermediate. A particularly notable alternative mechanism involves the unusual cardiolipin synthase ClsB, which catalyzes the direct conversion of phosphatidylethanolamine and glycerol into phosphatidylglycerol. This phospholipase D-type enzyme provides a phosphatidylglycerol phosphate-independent route for phosphatidylglycerol synthesis and represents a significant metabolic adaptation in bacterial systems.

The enzymatic machinery responsible for distearoyl phosphatidylglycerol formation demonstrates remarkable conservation across diverse biological systems while exhibiting organism-specific adaptations. The membrane-embedded nature of most enzymes in this pathway necessitates their proper insertion and folding within lipid bilayers, which is achieved through sophisticated protein targeting and assembly mechanisms.

Regulatory Mechanisms Governing Distearoyl Phosphatidylglycerol Biosynthesis

The regulation of distearoyl phosphatidylglycerol biosynthesis encompasses multiple interconnected control mechanisms that operate at transcriptional, post-transcriptional, and post-translational levels. These regulatory systems ensure precise coordination of phospholipid synthesis with cellular metabolic demands and environmental conditions.

Transcriptional regulation represents the primary control mechanism governing distearoyl phosphatidylglycerol biosynthesis in eukaryotic systems. The inositol-sensitive upstream activating sequence, commonly referred to as the inositol/choline-responsive element, serves as the central regulatory hub for phospholipid biosynthetic genes. This regulatory system involves the coordinated action of transcriptional activators Ino2p and Ino4p, which bind to these regulatory elements and promote gene expression under conditions of inositol and choline limitation.

The Opi1p-mediated repression mechanism provides sophisticated control over phosphatidylglycerol synthesis in response to phospholipid precursor availability. Opi1p functions as a negative regulator that translocates from the endoplasmic reticulum to the nucleus in response to inositol and choline supplementation. This translocation is regulated by the interaction of Opi1p with phosphatidic acid and the endoplasmic reticulum membrane protein Scs2p, creating a direct link between membrane lipid composition and transcriptional control.

Growth phase-dependent regulation significantly influences distearoyl phosphatidylglycerol biosynthesis across diverse biological systems. The expression of phosphatidylglycerol phosphate synthase demonstrates characteristic derepression during the stationary phase of growth, with activity levels increasing two- to fourfold compared to exponential phase cells. This growth phase regulation occurs independently of inositol-mediated control mechanisms and reflects the changing metabolic requirements associated with different stages of cellular development.

Metal cofactor regulation plays a crucial role in modulating the activity of key enzymes in distearoyl phosphatidylglycerol biosynthesis. Divalent metal cations, particularly magnesium and manganese, are essential for optimal phosphatidylglycerol phosphate synthase activity and cardiolipin synthase function. The availability and concentration of these metal cofactors can significantly influence the kinetic properties and substrate specificity of these enzymes.

Temperature-dependent regulatory mechanisms profoundly affect distearoyl phosphatidylglycerol synthesis, particularly in prokaryotic systems. Low temperature conditions enhance phosphatidylglycerol synthesis through multiple mechanisms, including increased enzyme stability, altered membrane fluidity requirements, and modified transcriptional responses. These temperature effects are mediated through envelope stress response pathways that coordinate membrane composition with environmental conditions.

The envelope stress response systems provide sophisticated regulatory control over distearoyl phosphatidylglycerol biosynthesis in bacterial systems. The sigma E stress response pathway and the CpxAR two-component system both regulate genes involved in phosphatidylglycerol synthesis through distinct promoter elements. These stress response systems enable rapid adaptation of membrane lipid composition in response to envelope perturbations and environmental challenges.

Post-transcriptional regulation involves multiple mechanisms that fine-tune distearoyl phosphatidylglycerol biosynthesis at the level of messenger ribonucleic acid stability and translation efficiency. These mechanisms include the regulation of messenger ribonucleic acid degradation, ribosome binding site accessibility, and small ribonucleic acid-mediated control of gene expression.

Substrate availability regulation represents a fundamental control mechanism that directly influences the rate and extent of distearoyl phosphatidylglycerol synthesis. The competition for common substrates, particularly cytidine diphosphate-diacylglycerol, between phosphatidylglycerol synthesis and other phospholipid biosynthetic pathways creates a regulatory network that determines phospholipid composition. This competition is particularly pronounced between phosphatidylglycerol and phosphatidylinositol synthesis pathways, which both utilize cytidine diphosphate-diacylglycerol as a substrate.

Genetic and Molecular Biology Approaches to Distearoyl Phosphatidylglycerol Biosynthetic Studies

The investigation of distearoyl phosphatidylglycerol biosynthesis has been revolutionized through the application of sophisticated genetic and molecular biology methodologies. These approaches have enabled researchers to dissect the complex enzymatic pathways, identify regulatory mechanisms, and understand the functional significance of this essential phospholipid.

Genetic complementation studies have proven instrumental in identifying and characterizing genes essential for distearoyl phosphatidylglycerol biosynthesis. The isolation of temperature-sensitive mutants, such as the pgsA3 mutation in Escherichia coli, has provided valuable tools for studying phosphatidylglycerol synthesis under controlled conditions. These mutants exhibit remarkable phospholipid compositions, with phosphatidylethanolamine becoming the sole major lipid in severely defective strains.

Molecular cloning and heterologous expression approaches have facilitated the functional characterization of distearoyl phosphatidylglycerol biosynthetic enzymes across diverse biological systems. The successful expression of bacterial phosphatidylglycerol phosphate synthase in yeast systems has enabled detailed biochemical analysis of enzyme properties and substrate specificities. These heterologous expression systems have proven particularly valuable for studying enzymes that are difficult to purify from their native hosts.

Gene disruption and knockout methodologies have revealed the essential nature of distearoyl phosphatidylglycerol biosynthesis for cellular viability. The creation of null mutations in genes encoding phosphatidylglycerol phosphate synthase demonstrates the lethal consequences of eliminating this pathway, emphasizing the fundamental importance of phosphatidylglycerol for membrane function. However, the discovery of suppressor mutations that allow growth of these null mutants has provided insights into alternative metabolic adaptations.

In vitro reconstitution systems represent a powerful approach for studying distearoyl phosphatidylglycerol biosynthesis under defined conditions. These systems involve the purification and reconstitution of individual enzymes in artificial membrane environments, enabling precise control over substrate concentrations, cofactor availability, and reaction conditions. Such systems have been instrumental in demonstrating the complete biosynthetic pathway from free fatty acids to mature phospholipids.

Site-directed mutagenesis has provided detailed insights into the catalytic mechanisms and regulatory properties of key enzymes in distearoyl phosphatidylglycerol biosynthesis. Mutagenesis studies of phosphatidylglycerol phosphate synthase have identified critical amino acid residues involved in substrate binding, catalysis, and daptomycin resistance. These studies have revealed that daptomycin resistance-related mutations cluster around the active site and cause significant reductions in enzymatic activity.

Fluorescence-based imaging techniques have enabled real-time visualization of distearoyl phosphatidylglycerol synthesis and membrane incorporation at the single-cell level. The development of fluorescent phospholipid probes and biosensors has allowed researchers to monitor lipid synthesis dynamics, membrane trafficking, and subcellular localization of newly synthesized phospholipids. These approaches have provided unprecedented insights into the spatial and temporal aspects of phospholipid metabolism.

Genetic screens and selection strategies have facilitated the identification of novel genes and regulatory factors involved in distearoyl phosphatidylglycerol biosynthesis. High-throughput screening approaches using enzymatic assays and growth-based selections have uncovered previously uncharacterized proteins that influence phospholipid synthesis. These screens have been particularly valuable for identifying regulatory proteins and metabolic enzymes that indirectly affect phosphatidylglycerol biosynthesis.

Lipidomics and mass spectrometry approaches have revolutionized the analysis of distearoyl phosphatidylglycerol biosynthesis by enabling precise quantification and structural characterization of lipid species. Advanced mass spectrometric techniques, including collision-induced dissociation and tandem mass spectrometry, have provided detailed information about fatty acid composition, positional distribution, and molecular species diversity. These analytical approaches have been essential for confirming the identity of biosynthetic products and tracing metabolic pathways.

Synthetic biology applications have emerged as powerful tools for engineering distearoyl phosphatidylglycerol biosynthesis in heterologous systems. The construction of minimal biosynthetic modules containing all necessary genes for phospholipid synthesis has enabled the production of specific phospholipid species in simplified cellular environments. These synthetic approaches have provided valuable insights into the minimal requirements for phospholipid biosynthesis and have potential applications in biotechnology.

Crosstalk Between Distearoyl Phosphatidylglycerol Biosynthesis and Other Lipid Metabolic Pathways

The biosynthesis of distearoyl phosphatidylglycerol operates within a complex network of interconnected metabolic pathways that exhibit extensive crosstalk and regulatory coordination. This metabolic integration ensures optimal allocation of resources and maintains cellular lipid homeostasis under diverse physiological conditions.

Cytidine diphosphate-diacylglycerol branch point regulation represents a central hub for metabolic crosstalk in phospholipid biosynthesis. Cytidine diphosphate-diacylglycerol serves as a common intermediate for the synthesis of phosphatidylglycerol, phosphatidylinositol, phosphatidylserine, and cardiolipin, creating competitive interactions between these pathways. The partitioning of cytidine diphosphate-diacylglycerol between different biosynthetic routes is regulated by enzyme activity levels, substrate availability, and subcellular localization of biosynthetic machinery.

Fatty acid biosynthesis integration directly influences distearoyl phosphatidylglycerol formation through the provision of stearic acid and other fatty acyl substrates. The type II fatty acid synthase system in prokaryotes and the cytosolic fatty acid synthase in eukaryotes determine the availability and composition of fatty acyl-CoA pools that serve as substrates for phospholipid acylation reactions. The coordination between fatty acid synthesis and phospholipid biosynthesis ensures appropriate matching of fatty acid production with membrane lipid demands.

Kennedy pathway interactions create significant metabolic crosstalk through the competition for phosphatidic acid as a common precursor. The Kennedy pathway, which synthesizes phosphatidylcholine and phosphatidylethanolamine through cytidine diphosphate-choline and cytidine diphosphate-ethanolamine intermediates, competes with the cytidine diphosphate-diacylglycerol pathway for phosphatidic acid substrate. This competition is regulated by the relative activities of phosphatidate phosphatase and cytidine diphosphate-diacylglycerol synthase, which determine the metabolic fate of phosphatidic acid.

Cardiolipin biosynthesis crosstalk involves multiple levels of interaction with distearoyl phosphatidylglycerol metabolism. Phosphatidylglycerol serves as the immediate precursor for cardiolipin synthesis in both prokaryotic and eukaryotic systems, creating a direct metabolic connection between these pathways. The regulation of cardiolipin synthase activity influences phosphatidylglycerol consumption and can affect the steady-state levels of distearoyl phosphatidylglycerol in cellular membranes.

Phosphatidic acid signaling networks provide sophisticated crosstalk mechanisms that link distearoyl phosphatidylglycerol biosynthesis to cellular signaling pathways. Phosphatidic acid functions as both a biosynthetic intermediate and a signaling molecule, with its levels being controlled by the balance between synthesis and consumption. The phospholipase D pathway and the diacylglycerol kinase pathway both contribute to phosphatidic acid formation, while phosphatidate phosphatases and cytidine diphosphate-diacylglycerol synthases consume this intermediate for different metabolic purposes.

Membrane homeostasis regulation involves extensive crosstalk between distearoyl phosphatidylglycerol biosynthesis and other membrane lipid metabolic pathways. The maintenance of appropriate ratios between zwitterionic phospholipids (phosphatidylethanolamine and phosphatidylcholine) and anionic phospholipids (phosphatidylglycerol and cardiolipin) requires coordinated regulation of multiple biosynthetic pathways. This coordination is achieved through feedback mechanisms that sense membrane composition and adjust biosynthetic activities accordingly.

Energy metabolism integration links distearoyl phosphatidylglycerol biosynthesis to central metabolic pathways through multiple connection points. The requirement for ATP and CTP in phospholipid synthesis creates dependencies on nucleotide metabolism and energy charge status. Additionally, the provision of glycerol-3-phosphate from glycolysis and the NADPH requirements for fatty acid synthesis establish connections to carbohydrate metabolism and the pentose phosphate pathway.

Stress response pathway interactions involve complex crosstalk mechanisms that coordinate distearoyl phosphatidylglycerol biosynthesis with cellular stress responses. The endoplasmic reticulum stress response and bacterial envelope stress responses both influence phospholipid biosynthesis through transcriptional and post-transcriptional mechanisms. These stress responses can rapidly modulate the expression and activity of phospholipid biosynthetic enzymes in response to environmental challenges or metabolic perturbations.

Functional Implications of Distearoyl Phosphatidylglycerol Biosynthetic Regulation in Prokaryotic and Eukaryotic Systems

The regulation of distearoyl phosphatidylglycerol biosynthesis carries profound functional implications that extend far beyond simple membrane lipid production. These regulatory mechanisms enable cells to adapt their membrane composition to diverse physiological demands and environmental challenges while maintaining essential cellular functions.

Membrane fluidity regulation represents a fundamental functional consequence of distearoyl phosphatidylglycerol biosynthetic control. The incorporation of stearic acid residues at both sn-1 and sn-2 positions creates a highly saturated phospholipid that significantly influences membrane physical properties. The regulated synthesis of distearoyl phosphatidylglycerol enables cells to modulate membrane fluidity in response to temperature changes, with increased production occurring under conditions that require membrane stabilization.

Mitochondrial function optimization in eukaryotic systems depends critically on the regulated biosynthesis of distearoyl phosphatidylglycerol and its conversion to cardiolipin. The growth phase-dependent regulation of phosphatidylglycerol phosphate synthase ensures appropriate timing of cardiolipin biosynthesis with mitochondrial biogenesis and respiratory chain assembly. The coordination between phosphatidylglycerol synthesis and mitochondrial development enables optimal energy metabolism and ATP synthesis capacity.

Bacterial envelope integrity relies heavily on the appropriate regulation of distearoyl phosphatidylglycerol biosynthesis for maintaining membrane barrier function and resistance to environmental stress. The envelope stress response systems that regulate phosphatidylglycerol synthesis enable rapid adaptation to osmotic stress, temperature fluctuations, and antimicrobial challenges. The integration of phospholipid biosynthesis with peptidoglycan synthesis through stress response pathways ensures coordinated envelope biogenesis.

Antimicrobial resistance mechanisms involve sophisticated regulation of distearoyl phosphatidylglycerol biosynthesis in pathogenic bacteria. Mutations in phosphatidylglycerol phosphate synthase that confer daptomycin resistance demonstrate the critical role of membrane lipid composition in antibiotic susceptibility. The ability to modulate phospholipid biosynthesis provides bacteria with adaptive mechanisms for surviving antibiotic treatment while maintaining essential membrane functions.

Protein targeting and assembly processes are significantly influenced by the regulated production of distearoyl phosphatidylglycerol and related anionic phospholipids. The negative charge and specific molecular geometry of phosphatidylglycerol create optimal conditions for the folding and assembly of membrane proteins, particularly those involved in energy transduction. The coordination of phospholipid synthesis with protein biogenesis ensures proper membrane protein function and cellular viability.

Signal transduction regulation involves multiple mechanisms through which distearoyl phosphatidylglycerol biosynthesis influences cellular signaling pathways. The competition for cytidine diphosphate-diacylglycerol between phosphatidylglycerol and phosphatidylinositol synthesis directly affects phosphoinositide signaling cascades. This metabolic competition creates regulatory links between membrane lipid homeostasis and growth control, apoptosis, and stress responses.

Metabolic coordination functions are achieved through the integration of distearoyl phosphatidylglycerol biosynthesis with central metabolic pathways. The regulation of phospholipid synthesis in response to energy charge and nucleotide availability ensures appropriate allocation of metabolic resources between membrane biogenesis and other essential cellular processes. This coordination is particularly important during periods of rapid growth or environmental stress when metabolic demands change dramatically.

Evolutionary adaptation has shaped the regulatory mechanisms governing distearoyl phosphatidylglycerol biosynthesis to enable survival in diverse ecological niches. The conservation of core biosynthetic enzymes across prokaryotic and eukaryotic lineages, combined with organism-specific regulatory adaptations, reflects the fundamental importance of this pathway for cellular life. The evolution of alternative biosynthetic routes and regulatory mechanisms provides metabolic flexibility that enhances survival under challenging environmental conditions.